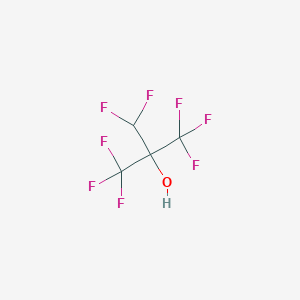
2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- is a fluorinated alcohol compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- typically involves the reaction of a suitable precursor with fluorinating agents. One common method is the use of Grignard reagents, where a fluorinated alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a carbonyl compound to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the precursor compounds are subjected to fluorine gas or other fluorinating agents under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- involves its interaction with molecular targets through hydrogen bonding and dipole-dipole interactions. The presence of fluorine atoms enhances its ability to interact with various biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Propanol: A simple alcohol with similar structural features but lacking fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but different substitution patterns.
2-(Difluoromethyl)-1,1,1,3,3,3-hexafluoropropane: A fluorinated hydrocarbon with similar fluorine content but lacking the hydroxyl group
Uniqueness
2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- is unique due to its combination of a hydroxyl group and multiple fluorine atoms, which confer distinct chemical reactivity and physical properties. This makes it valuable for specific applications where both hydrophilicity and fluorophilicity are desired .
Properties
CAS No. |
138355-55-2 |
|---|---|
Molecular Formula |
C4H2F8O |
Molecular Weight |
218.04 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C4H2F8O/c5-1(6)2(13,3(7,8)9)4(10,11)12/h1,13H |
InChI Key |
HMSXMIXDVQTAOA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)



![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)





